VH-298

Descripción general

Descripción

VH298 es una sonda química potente y permeable a las células que inhibe la interacción entre la proteína von Hippel-Lindau (VHL) y el factor inducible por hipoxia alfa (HIF-α). Esta inhibición desencadena una respuesta hipóxica al estabilizar HIF-α, lo que convierte a VH298 en una herramienta valiosa para estudiar las vías y enfermedades relacionadas con la hipoxia .

Métodos De Preparación

La síntesis de VH298 implica múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción a menudo involucran el uso de disolventes orgánicos, catalizadores y controles de temperatura específicos para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

VH298 principalmente experimenta reacciones que involucran su interacción con la proteína VHL. El compuesto es conocido por su alta afinidad y especificidad hacia VHL, lo que lleva a la estabilización de HIF-α. Los reactivos comunes utilizados en la síntesis y las reacciones de VH298 incluyen disolventes orgánicos, catalizadores y grupos protectores para facilitar la formación de la estructura química deseada .

Aplicaciones Científicas De Investigación

Key Applications of VH-298

-

Cancer Research

- Hypoxia Mimetic : this compound has been utilized as a hypoxia mimetic in cancer studies, promoting HIF-dependent responses that are crucial for tumor growth and survival in hypoxic environments. In vitro experiments have demonstrated that this compound significantly increases HIF-1α and HIF-2α levels in cancer cell lines, leading to enhanced expression of glycolytic enzymes and other HIF-target genes .

- Tumor Microenvironment Studies : The compound has been used to study the tumor microenvironment's response to low oxygen levels, providing insights into how tumors adapt to hypoxia and the potential therapeutic targets for intervention .

-

Wound Healing

- Enhanced Healing : In preclinical models, this compound has shown promise in improving wound healing processes. Studies indicate that treatment with this compound activates HIF-1 signaling pathways, leading to increased vascularization and improved healing patterns in wound models . This suggests potential applications in regenerative medicine.

-

Pexophagy Activation

- Cellular Homeostasis : Recent findings suggest that this compound promotes pexophagy (the selective degradation of peroxisomes) through modulation of VHL-mediated HIF-α transcriptional activity. This application highlights this compound's role in maintaining cellular homeostasis and its potential use in metabolic disorders .

-

In Vivo Applications

- Animal Studies : this compound has been tested in mouse models, demonstrating its efficacy in triggering hypoxic responses similar to those observed under natural hypoxia conditions. This underscores its potential for therapeutic applications in conditions characterized by inadequate oxygen supply .

Data Tables

Case Studies

-

Case Study on Cancer Cell Lines :

- A study involving various cancer cell lines treated with this compound showed a significant increase in HIF-target gene expression compared to control groups. The results indicated that this compound effectively mimicked hypoxic conditions, promoting cellular adaptations typical of tumor environments.

-

Wound Healing Model :

- In a murine model of skin wounds, this compound treatment resulted in enhanced angiogenesis and accelerated closure rates compared to untreated controls. Histological analysis revealed increased capillary density and collagen deposition, suggesting improved healing dynamics attributed to HIF activation.

-

Pexophagy Research :

- Investigations into the role of this compound in pexophagy revealed that its administration led to increased transcriptional activity of genes involved in peroxisome degradation pathways. This finding points towards potential therapeutic avenues for metabolic diseases linked with dysfunctional pexophagy.

Mecanismo De Acción

VH298 ejerce sus efectos inhibiendo la interacción entre VHL y HIF-α. Esta inhibición previene la ubiquitinación y posterior degradación de HIF-α, lo que lleva a su estabilización y acumulación en la célula. El HIF-α estabilizado luego activa la transcripción de genes que responden a la hipoxia, que están involucrados en varios procesos celulares como la angiogénesis, el metabolismo y la supervivencia celular .

Comparación Con Compuestos Similares

VH298 a menudo se compara con otros inhibidores de VHL como VH032 e IOX2. Si bien VH032 es un compuesto relacionado con propiedades inhibitorias similares, VH298 se destaca por su mayor potencia y especificidad hacia VHL. IOX2, por otro lado, es un inhibidor de amplio espectro de la enzima de dominio de prolil hidroxilasa que también induce una respuesta hipóxica pero a través de un mecanismo diferente. La capacidad única de VH298 para estabilizar selectivamente HIF-α sin efectos fuera del objetivo amplios lo convierte en una herramienta valiosa en la investigación de la hipoxia .

Conclusión

VH298 es un inhibidor altamente potente y específico de la interacción VHL-HIF-α, lo que lo convierte en una herramienta esencial en la investigación relacionada con la hipoxia. Sus aplicaciones abarcan varios campos, incluida la investigación del cáncer, los estudios de autofagia y el desarrollo de PROTACs. El mecanismo de acción único del compuesto y su alta especificidad lo diferencian de otros inhibidores similares, destacando su importancia en la investigación científica.

Actividad Biológica

VH-298 is a potent small-molecule inhibitor specifically targeting the von Hippel-Lindau (VHL) protein, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). This compound has garnered attention for its unique mechanism of action and potential therapeutic applications, particularly in cancer and wound healing.

This compound functions primarily by inhibiting the interaction between VHL and HIF-α. Under normal conditions, VHL targets HIF-α for degradation in the presence of oxygen. However, this compound disrupts this interaction, leading to the stabilization of HIF-α proteins, which subsequently triggers a hypoxic response even in normoxic conditions. This mechanism is distinct from other HIF stabilizers that primarily act upstream by inhibiting prolyl hydroxylases (PHDs) that modify HIF-α .

Key Characteristics

- Affinity : this compound exhibits high affinity for VHL with a dissociation constant () of approximately 80-90 nM .

- Cell Permeability : The compound is cell-permeable, allowing it to exert its effects in various cellular environments .

- Selectivity : It selectively targets VHL as its major cellular target, minimizing off-target effects .

Upregulation of HIF Target Genes

Upon treatment with this compound, there is a significant increase in the levels of hydroxylated HIF-α and subsequent upregulation of HIF target genes at both mRNA and protein levels. This effect has been demonstrated across different cell lines and conditions .

Case Studies

-

Wound Healing in Diabetic Models

- Study Design : A rat model mimicking diabetes mellitus was used to assess the efficacy of this compound on wound healing.

- Findings : this compound treatment enhanced fibroblast functions and promoted angiogenesis. Specifically, it increased cell proliferation and the expression of key genes such as collagen type I alpha 1 (Col1-α1), vascular endothelial growth factor A (VEGF-A), and insulin-like growth factor 1 (IGF-1) in a dose-dependent manner .

- : The compound significantly improved wound healing patterns and vascularization, indicating its potential for therapeutic use in diabetic wounds.

-

In Vitro Studies

- Assays Conducted : Cell viability was assessed using the CCK-8 assay, which revealed that concentrations of 30 µM and 100 µM of this compound promoted cell proliferation, while lower (10 µM) and higher (200 µM) concentrations did not show significant effects .

- Mechanistic Insights : Co-immunoprecipitation experiments confirmed that this compound effectively disrupted the binding between HIF-1α and VHL, validating its role as a VHL inhibitor .

Data Summary

| Feature | Details |

|---|---|

| Compound Name | This compound |

| Target | VHL (E3 ubiquitin ligase) |

| K_d | 80-90 nM |

| Effects on HIF | Stabilizes HIF-α; upregulates target genes |

| Applications | Cancer therapy; wound healing |

Propiedades

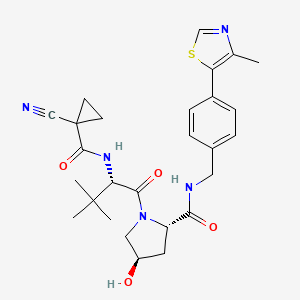

IUPAC Name |

(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVQUNZCNAMROD-RZUBCFFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.